2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is an organic compound that features a unique combination of cyclopentylthio and thiophen-2-yl-pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiophen-2-yl-pyridinyl intermediate, which is then reacted with cyclopentylthiol and acetamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as crystallization, distillation, and chromatography are commonly used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(12-22-14-4-1-2-5-14)19-11-13-7-8-18-15(10-13)16-6-3-9-21-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDLGPGCQVVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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